molecular formula C6H12BNO3 B098079 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane CAS No. 15277-97-1

2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane

Cat. No.: B098079
CAS No.: 15277-97-1
M. Wt: 156.98 g/mol
InChI Key: NKPKVNRBHXOADG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of boric acid with triethanolamine. The reaction proceeds through the formation of a cyclic ester, resulting in the desired bicyclic structure . The reaction conditions generally include:

    Reactants: Boric acid (H3BO3) and triethanolamine (C6H15NO3)

    Solvent: Often carried out in an aqueous or organic solvent

    Temperature: Moderate temperatures, typically around 60-80°C

    Catalysts: No specific catalysts are required for this reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of borate esters.

    Reduction: Reduction reactions can convert the boron center to different oxidation states.

    Substitution: The nitrogen and oxygen atoms in the bicyclic structure can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products formed from these reactions include various borate esters, reduced boron compounds, and substituted derivatives of the original bicyclic structure.

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but with silicon instead of boron.

    Triethanolamine: A precursor in the synthesis of the compound, with similar functional groups but lacking the bicyclic structure.

    Boric Acid Esters: Compounds with boron-oxygen bonds, similar in reactivity but different in structure.

Uniqueness

2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane is unique due to its bicyclic structure, which imparts specific chemical properties such as stability and reactivity. Its ability to form stable complexes with various substrates makes it valuable in catalysis and other applications .

Properties

IUPAC Name

2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPKVNRBHXOADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B12OCCN(CCO1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065874
Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Molecular Weight

156.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283-56-7, 15277-97-1
Record name Triethanolamine borate
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Record name Triethanolamine borate
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Record name Boric acid, cyclic nitrilotriethylene ester
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Record name Boratrane
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Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Record name 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Record name BORATRANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Reactant of Route 6
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Customer
Q & A

Q1: What is known about the structure of Boratrane?

A1: Boratrane is characterized by a unique cage-like structure. The molecule consists of a central boron atom coordinated to a nitrogen atom and three oxygen atoms. This arrangement forms a bicyclic structure with three rings of five atoms each. Its molecular formula is C6H12BNO3, and its molecular weight is 156.99 g/mol [].

Q2: Are there any spectroscopic data available for Boratrane?

A2: Yes, researchers have utilized techniques like Photoelectron Spectroscopy (PES) to study the electronic structure and bonding properties of Boratrane []. The He(I) photoelectron spectra provide insights into the energy levels of electrons within the molecule, particularly focusing on the nitrogen lone pair (N 2p) and its interactions with the boron and oxygen atoms.

Q3: What are the challenges in determining the crystal structure of Boratrane?

A3: Determining the crystal structure of Boratrane has presented challenges due to the presence of "forbidden reflections" observed in Weissenberg photographs of its crystals []. These reflections are inconsistent with the initially assigned space group Pca2i, leading to debate and further investigation into the correct space group for this compound.

Q4: Has Boratrane been investigated for its potential use in plant growth regulation?

A4: Yes, recent studies have explored the application of Boratrane as a component in organic element growth regulators for garlic plants [, ]. Specifically, a composition containing Boratrane, Krezacin, and Asyak, at a concentration of 0.015%, demonstrated potential in increasing garlic bulb yield. This research highlights the potential agricultural applications of Boratrane-based formulations.

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